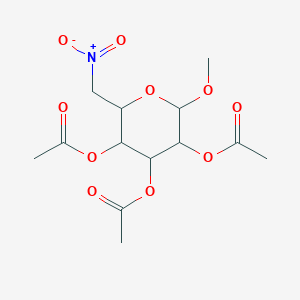
methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside is a chemically modified sugar derivative. This compound is characterized by the presence of acetyl groups at the 2, 3, and 4 positions, a nitro group at the 6 position, and a methyl group at the anomeric carbon. Such modifications often enhance the compound’s stability and reactivity, making it valuable for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2, 3, and 4 positions of the hexopyranoside are protected using acetyl groups. This is usually achieved by reacting the sugar with acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of the Nitro Group: The nitro group is introduced at the 6 position through a nitration reaction. This can be done using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Methylation: The anomeric hydroxyl group is methylated using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the free hydroxyl groups using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Reduction: Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-aminohexopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside.
Aplicaciones Científicas De Investigación
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: Serves as a probe to study enzyme-substrate interactions, especially in glycosidase research.
Medicine: Investigated for its potential as a drug intermediate, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of biodegradable polymers.
Mecanismo De Acción
The mechanism of action of methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside largely depends on its functional groups:
Nitro Group: The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways.
Acetyl Groups: These groups protect the hydroxyl groups, preventing unwanted reactions during synthesis. They can be removed under specific conditions to reveal the reactive hydroxyl groups.
Methyl Group: The methyl group at the anomeric position stabilizes the glycosidic bond, making the compound more resistant to hydrolysis.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodohexopyranoside: Similar structure but with an iodine atom instead of a nitro group.
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-aminohexopyranoside: Contains an amino group instead of a nitro group.
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-fluorohexopyranoside: Contains a fluorine atom instead of a nitro group.
Uniqueness
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can be selectively reduced to an amino group, providing a versatile intermediate for further chemical modifications.
Propiedades
Número CAS |
4969-34-0 |
|---|---|
Fórmula molecular |
C13H19NO10 |
Peso molecular |
349.29 g/mol |
Nombre IUPAC |
[4,5-diacetyloxy-6-methoxy-2-(nitromethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C13H19NO10/c1-6(15)21-10-9(5-14(18)19)24-13(20-4)12(23-8(3)17)11(10)22-7(2)16/h9-13H,5H2,1-4H3 |
Clave InChI |
FHMUFHLTUMHQDB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


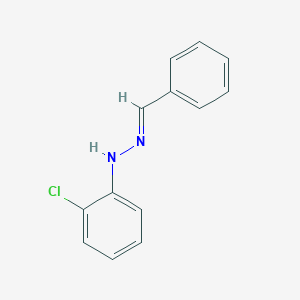
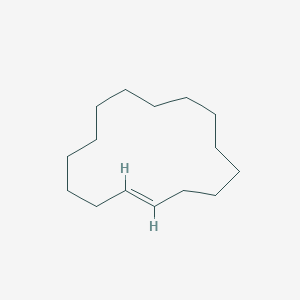
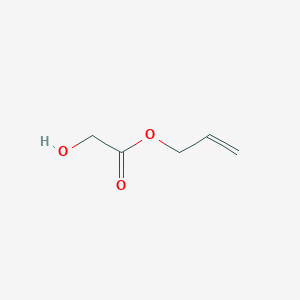
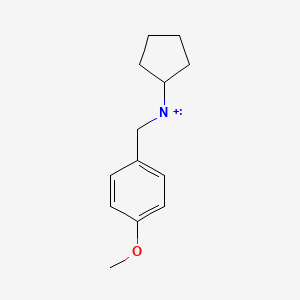
![(1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14749227.png)
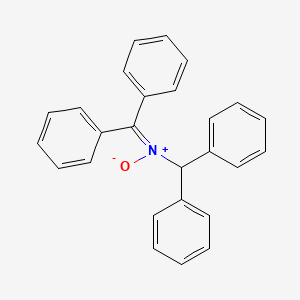
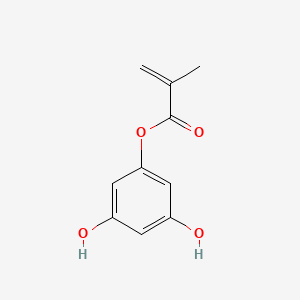

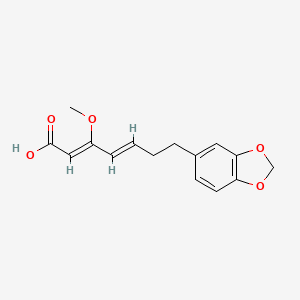
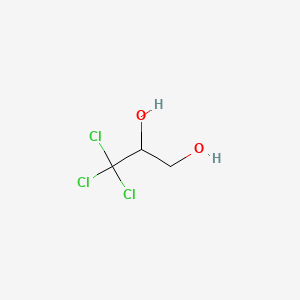


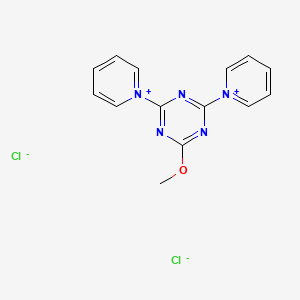
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)
